molecular formula C9H7IN2O2 B8554782 6-Iodo-1-methylquinazoline-2,4(1H,3H)-dione

6-Iodo-1-methylquinazoline-2,4(1H,3H)-dione

Cat. No. B8554782
M. Wt: 302.07 g/mol
InChI Key: WIMPDQBMZZUWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06962922B2

Procedure details

To 0.45 g (1.1 mmol) 3-(3,4-Difluoro-benzyl)-6-iodo-1-methyl-1H-quinazoline-2,4-dione and 0.56 g (4.4 mmol) di-isopropyl ethylamine in 15 ml DMF is added bis-triphenylphosphine palladium di-chloride (catalytic) followed by CuI (catalytic). 0.18 g (1.3 mmol) 3-phenyl-propyne is added and the mixture is heated to 70° C. for 6 hours. The mixture is allowed to cool to room temperature and stirred overnight. Water is added and the mixture stirred 30 minutes. Filtered and triturated solid in hot EtOAc and filtered. Purified by flash chromatography (EtOAc/hexane eluent).
Name
3-(3,4-Difluoro-benzyl)-6-iodo-1-methyl-1H-quinazoline-2,4-dione
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
[Compound]
Name
bis-triphenylphosphine palladium di-chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC1C=C(C=CC=1F)C[N:6]1[C:15](=[O:16])[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([I:17])[CH:13]=2)[N:8]([CH3:18])[C:7]1=[O:19].C(N(C(C)C)CC)(C)C.C1(CC#C)C=CC=CC=1.O>CN(C=O)C.[Cu]I>[I:17][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH3:18])[C:7](=[O:19])[NH:6][C:15]2=[O:16]

Inputs

Step One
Name
3-(3,4-Difluoro-benzyl)-6-iodo-1-methyl-1H-quinazoline-2,4-dione
Quantity
0.45 g
Type
reactant
Smiles
FC=1C=C(CN2C(N(C3=CC=C(C=C3C2=O)I)C)=O)C=CC1F
Name
Quantity
0.56 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
bis-triphenylphosphine palladium di-chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.18 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC#C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
the mixture stirred 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Filtered
CUSTOM
Type
CUSTOM
Details
triturated solid in hot EtOAc
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Purified by flash chromatography (EtOAc/hexane eluent)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
IC=1C=C2C(NC(N(C2=CC1)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.